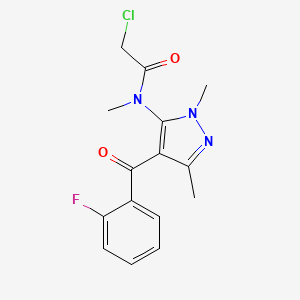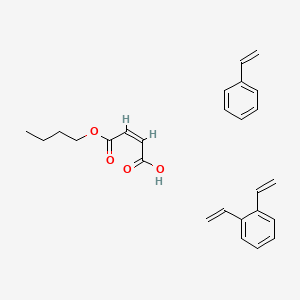![molecular formula C42H60N8O16 B12690682 (Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide CAS No. 84332-30-9](/img/structure/B12690682.png)
(Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a pyrimidine ring, a pyrrolidine moiety, and a methoxy group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: This step involves the alkylation of the pyrimidine ring with a suitable pyrrolidine derivative, often using a strong base such as sodium hydride.
Formation of the (Z)-But-2-enedioic Acid Moiety: This step involves the addition of maleic anhydride to the intermediate compound, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bond in the (Z)-but-2-enedioic acid moiety, converting it to the corresponding alkane.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed in substitution reactions, often under basic conditions.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, the compound’s potential therapeutic effects can be investigated. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.
Mécanisme D'action
The mechanism of action of (Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-But-2-enedioic acid;2-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide: Similar structure but with a methyl group instead of an ethyl group on the pyrrolidine ring.
(Z)-But-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-ethoxypyrimidine-5-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group on the pyrimidine ring.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
84332-30-9 |
|---|---|
Formule moléculaire |
C42H60N8O16 |
Poids moléculaire |
933.0 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/2C15H24N4O2.3C4H4O4/c2*1-4-13-16-10-12(15(18-13)21-3)14(20)17-9-11-7-6-8-19(11)5-2;3*5-3(6)1-2-4(7)8/h2*10-11H,4-9H2,1-3H3,(H,17,20);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1- |
Clé InChI |
LFVQKYGOZGKMQE-NADWBWQFSA-N |
SMILES isomérique |
CCC1=NC=C(C(=N1)OC)C(=O)NCC2N(CCC2)CC.CCC1=NC=C(C(=N1)OC)C(=O)NCC2N(CCC2)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.CCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















